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For Researchers, Scientists, and Drug Development Professionals

Lirafugratinib (RLY-4008) is a potent, orally available, irreversible covalent inhibitor of Fibroblast
Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development
of various cancers.[1][2] A key attribute of Lirafugratinib is its high selectivity for FGFR2, which
distinguishes it from pan-FGFR inhibitors that target multiple FGFR family members and can
lead to off-target toxicities. This guide provides a detailed comparison of Lirafugratinib's cross-
reactivity with other kinases, supported by available experimental data and methodologies.

High Selectivity for FGFR2 Over Other FGFR
Isoforms

Lirafugratinib was designed for high selectivity for FGFR2 over other members of the FGFR
family (FGFR1, FGFR3, and FGFR4).[3] This selectivity is crucial because inhibition of other
FGFR isoforms is associated with adverse effects. For instance, inhibition of FGFR1 can lead
to hyperphosphatemia, while FGFR4 inhibition is linked to diarrhea.[3][4] Clinical data has
shown that off-target toxicities like hyperphosphatemia and diarrhea were clinically insignificant
in patients treated with Lirafugratinib.

The mechanism behind this selectivity lies in the differential dynamics of the P-loop region
between FGFR1 and FGFR2. In FGFR1, the binding of Lirafugratinib slows the P-loop's
motion, leading to a conformation that is unfavorable for the covalent bond formation necessary
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for irreversible inhibition.[2] Conversely, in FGFR2, the inhibitor's binding does not significantly
alter the P-loop dynamics, allowing for the formation of a covalent bond.[2]

Quantitative Selectivity Data

The following table summarizes the selectivity of Lirafugratinib for FGFR2 compared to other
FGFR family members.

Kinase Target Selectivity vs. FGFR2 Reference
FGFR1 >250-fold [3]

FGFR3 >80-fold 4

FGFR4 >5,000-fold [3]

Cross-Reactivity Profile Across the Kinome

To assess its broader selectivity, Lirafugratinib was screened against a panel of 468 kinases
using the KINOMEscan® assay at a concentration of 500 nmol/L.[2][5] The results
demonstrated a high degree of selectivity for FGFR2 with minimal off-target inhibition.[2]

KINOMEscan® Highlights

The table below shows the kinases with the most significant inhibition in the KINOMEscan®
screen.

. Percent Inhibition
Kinase Target Note Reference
at 500 nmol/L

FGFR2 94.1% On-target [5]
MEK5 92.4% Off-target [5]
MKNK2 89.0% Off-target [5]

It is important to note that neither MEK5 nor MKNK2 possess a cysteine residue in the same
position as the FGFR P-loop, making it unlikely that Lirafugratinib would inhibit them
irreversibly.[5]
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Experimental Methodologies

The following sections detail the principles of the key experimental assays used to determine
the kinase selectivity of Lirafugratinib.

KINOMEscan® Profiling

This assay quantitatively measures the binding of a test compound to a large panel of kinases.
It is an active site-directed competition binding assay that is independent of ATP. The amount of
kinase captured on a solid support is measured, and a lower amount of captured kinase
indicates a stronger interaction with the test compound.

Caliper-Based Kinase Assays (e.g., for IC50
determination)

This microfluidics-based method is used to measure the enzymatic activity of kinases. The
assay monitors the separation of a fluorescently labeled substrate from its phosphorylated
product. The ratio of phosphorylated to unphosphorylated substrate is used to determine the
kinase activity and the inhibitory effect of a compound. The half-maximal inhibitory
concentration (IC50) is then calculated from dose-response curves.

Mass Spectrometry for Irreversible Inhibition Kinetics

For irreversible inhibitors like Lirafugratinib, mass spectrometry is employed to determine the
rate of covalent bond formation. This method directly measures the extent of inhibitor-target
adduction over time. The kinetic parameters, such as the inactivation rate constant (kinact) and
the inhibitor affinity constant (Kl), are derived from these measurements to provide a precise
characterization of the inhibitor's potency.

Visualizing Key Pathways and Workflows

To further illustrate the context of Lirafugratinib's action and evaluation, the following diagrams
are provided.
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FGFR2 Signaling Pathway Inhibition by Lirafugratinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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